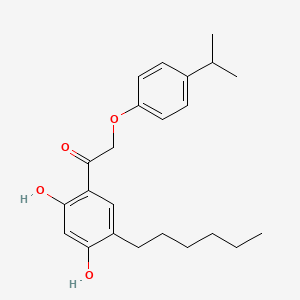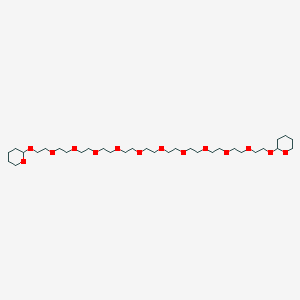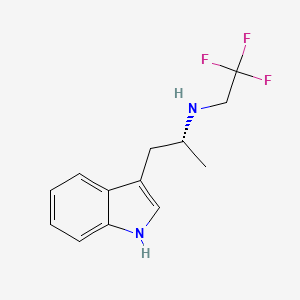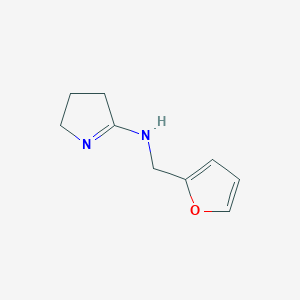
1-(furan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(furan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine is an organic compound that features both a furan ring and a pyrrolidine ring. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine typically involves the condensation of a furan derivative with a pyrrolidine derivative. Common synthetic routes may include:
Aldol Condensation: Using furan-2-carbaldehyde and pyrrolidine under basic conditions.
Reductive Amination: Reacting furan-2-carbaldehyde with pyrrolidine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for higher yields and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Continuous Flow Chemistry: Implementing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions on the furan ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using electrophiles like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound.
Medicine: Exploring its potential therapeutic effects.
Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(furan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine would depend on its specific interactions with biological targets. Typically, such compounds may:
Bind to Enzymes: Inhibiting or activating enzyme activity.
Interact with Receptors: Modulating receptor activity.
Affect Cellular Pathways: Influencing signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(furan-2-yl)-N-(pyrrolidin-2-ylidene)ethanamine
- 1-(furan-2-yl)-N-(pyrrolidin-2-ylidene)propanamine
Uniqueness
1-(furan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C9H12N2O/c1-4-9(10-5-1)11-7-8-3-2-6-12-8/h2-3,6H,1,4-5,7H2,(H,10,11) |
InChI Key |
YIBQETDLKNIPMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-dimethyl-~{N}-[(1~{R})-2-(methylamino)-1-(oxan-4-yl)-2-oxidanylidene-ethyl]-6-oxidanylidene-~{N}-[(2~{S})-2-phenyl-2-pyridin-2-yl-ethyl]pyridine-3-carboxamide](/img/structure/B15073949.png)
![9-fluoro-N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15073950.png)
![[(3S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15073958.png)
![7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15073960.png)
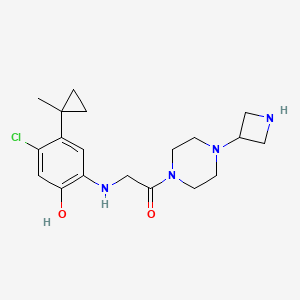
![(3S)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid](/img/structure/B15073970.png)
![Bis({amino[(2-aminophenyl)sulfanyl]methylidene})butanedinitrile; ethyl alcohol](/img/structure/B15073987.png)
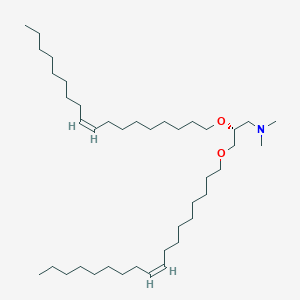
![N'-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide](/img/structure/B15073996.png)
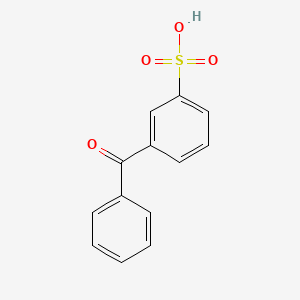
![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine](/img/structure/B15074022.png)
